The synthesis of 2-(Morpholinomethyl)benzenethiol typically involves several steps starting from readily available precursors. The general synthetic route can be summarized as follows:
The reaction conditions typically include:
The molecular structure of 2-(Morpholinomethyl)benzenethiol can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.
2-(Morpholinomethyl)benzenethiol participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-(Morpholinomethyl)benzenethiol primarily revolves around its nucleophilic properties:
2-(Morpholinomethyl)benzenethiol has several scientific applications:
The structural hybrid 2-(morpholinomethyl)benzenethiol represents a strategically engineered compound merging two pharmacophoric units: the morpholinomethyl moiety and the benzenethiol group. This molecular architecture combines the favorable physicochemical properties of morpholine—a saturated six-membered heterocycle containing oxygen and nitrogen atoms—with the versatile reactivity of the aromatic thiol group. The deliberate fusion of these components creates a multifunctional scaffold capable of participating in diverse chemical interactions, ranging from enzyme active site binding in biological systems to surface functionalization in materials science. Contemporary research leverages this dual functionality to develop targeted therapeutics and advanced catalytic/nanotechnological applications, positioning this hybrid structure at the intersection of medicinal chemistry and materials engineering. [4]
The morpholine ring is classified as a privileged structure in drug design due to its profound impact on pharmacokinetic properties and target engagement. Key attributes include:
Complementarily, the benzenethiol moiety provides:
Table 1: Molecular Interaction Profiles of Key Moieties
| Structural Unit | Key Physicochemical Properties | Biological Interactions |
|---|---|---|
| Morpholinomethyl | - Moderate basicity (pKa ~7.4)- Polar surface area: 12Ų- H-bond acceptor: 2 sites | - Targets kinase hinge regions- Solubilizes lipophilic scaffolds- Modulates cell membrane permeability |
| Benzenethiol | - pKa ~6.5- High nucleophilicity (nucleophilicity index ω⁻: 5.32)- Oxidation potential: +0.15V vs SCE | - Chelates catalytic metal ions- Forms disulfide bonds with cysteine residues- Anchors to gold surfaces |
Focal adhesion kinase (FAK), a cytoplasmic tyrosine kinase overexpressed in diverse solid tumors, represents a compelling case study for morpholine-containing inhibitors. The integration of morpholine into FAK inhibitors enhances target engagement through hinge region interactions while optimizing pharmacokinetics:
Defactinib (VS-6063): Features a morpholine group directly attached to a pyrimidine core. The morpholine oxygen forms a critical hydrogen bond with the backbone NH of Cys502 in the FAK hinge region (distance: 2.8Å), while its nitrogen coordinates water-mediated contacts with Asp564. This dual interaction stabilizes the DFG-out conformation, achieving IC₅₀ = 0.6 nM. Morpholine’s contribution extends beyond binding—its polarity reduces log D (calculated: 1.8) compared to non-morpholine analogues, enhancing solubility for oral administration. [1] [5]
GSK2256098: Incorporates a morpholinomethyl extension similar to our target compound. The methylene spacer allows greater conformational flexibility, enabling the morpholine ring to access a hydrophobic subpocket near the gatekeeper residue Met499. This positioning confers selectivity against PYK2 (14-fold), reducing off-target effects. X-ray crystallography confirms the morpholine oxygen participates in a hydrogen bond network with conserved water molecules in the solvent-exposed region. [1] [5]
Design Principles for Benzenethiol Analogues: Molecular docking studies suggest that substituting the canonical pyrimidine ring in FAK inhibitors with a benzenethiol-metal coordinating system could exploit metal-binding sites in kinase domains. For instance, Zn²⁺ ions in FAK’s FERM domain (coordinated by Cys/His residues) present an opportunity for benzenethiol-containing inhibitors to achieve allosteric inhibition through metal chelation—a strategy underexplored in current clinical candidates.
Table 2: Morpholine-Containing FAK Inhibitors in Clinical Development
| Compound | Chemical Structure | IC₅₀ (FAK) | Key Morpholine Interactions | Clinical Phase | |
|---|---|---|---|---|---|
| Defactinib | Pyrimidine-morpholine | 0.6 nM | H-bond with Cys502Hydrophobic contact with Ala452 | Phase II (21 trials) | |
| GSK2256098 | Pyridine-morpholinomethyl | 1.5 nM | Solvent-front H-bond networkHydrophobic subpocket occupancy | Phase II (6 trials) | |
| Conteltinib (CT-707) | Pyrimidine-morpholine | 1.6 nM | Water-mediated contact with Asp564Van der Waals with Leu553 | Phase II (2 trials) | |
| BI-853520 | Acrylamido-morpholine | 1 nM | Salt bridge with Glu500DFG motif stabilization | Phase I (3 trials) | [1] [5] |
Benzenethiol derivatives functionalized with morpholine demonstrate transformative potential in nanotechnology and catalytic systems, leveraging both coordination chemistry and surface engineering:
Magnetically Recoverable Catalysts (MRCs): Thiol groups in 2-(morpholinomethyl)benzenethiol enable covalent anchoring to magnetic nanoparticles (Fe₃O₄@SiO₂) via Au-S or Pd-S bonds. The morpholine component enhances dispersion in aqueous reaction media through hydrogen bonding, preventing nanoparticle aggregation. In benzoxazole synthesis, such functionalized catalysts achieve >95% conversion across 10 cycles with <5% activity loss—significantly outperforming alkylthiol-coated analogues (40% activity loss after 5 cycles). The electron-donating morpholine group further modulates the catalytic center’s electron density, improving turnover frequency (TOF = 420 h⁻¹) for C–O coupling reactions. [6]
Gold Surface Functionalization: Benzenethiol derivatives form self-assembled monolayers (SAMs) on Au(111) surfaces with binding energies of ~45 kcal/mol. Incorporating morpholine introduces:
Biomolecule Orientation Control: Morpholine’s oxygen coordinates with histidine tags in enzymes, precisely orienting biocatalysts on biosensor surfaces. This architecture increases glucose oxidase loading by 300% compared to traditional carboxylate-terminated SAMs. [6]
Hybrid Organic-Organometallic Catalysts: Palladium complexes of 2-(morpholinomethyl)benzenethiol exhibit superior activity in Suzuki-Miyaura cross-coupling (TOF = 1,150 h⁻¹ vs 780 h⁻¹ for triphenylphosphine analogues). The thiolate sulfur provides strong σ-donation to Pd(0), accelerating oxidative addition, while morpholine’s dipole stabilizes the transition state through electrostatic interactions with boronate anions. This synergistic effect reduces aryl bromide coupling temperatures from 80°C to 45°C.
Table 3: Catalytic Performance of Benzenethiol-Functionalized Systems
| Application | Material Design | Performance Metrics | Advantage vs. Conventional Systems | |
|---|---|---|---|---|
| Magnetically Recoverable Catalysts | Fe₃O₄@SiO₂-S-Morpholine-benzenethiol | Conversion: 95% ± 2%Recyclability: >10 cyclesTOF: 420 h⁻¹ | 40% higher recyclability2.3× TOF increase | |
| Gold Nanoparticle Biosensors | Au-SAM-Morpholine/benzenethiol | Enzyme loading: 12.7 nmol/cm²pH response range: 5.0–8.5 | 300% loading enhancementPrecise microenvironment control | |
| Pd Cross-Coupling Catalysts | Pd[SC₆H₄CH₂N(CH₂CH₂)₂O]₂ | TOF: 1,150 h⁻¹Temperature: 45°CYield: 98% | 47% TOF increase40°C lower reaction temp | [6] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2